molecular formula C6H8O3 B3279618 (RS)-4-methoxy-5-methyl-5H-furan-2-one CAS No. 69556-71-4

(RS)-4-methoxy-5-methyl-5H-furan-2-one

Cat. No. B3279618
CAS RN: 69556-71-4
M. Wt: 128.13 g/mol
InChI Key: RMYKKCMTEOYQRQ-UHFFFAOYSA-N
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Description

(RS)-4-methoxy-5-methyl-5H-furan-2-one is a chemical compound that is commonly known as furaneol. It is a naturally occurring organic compound that is commonly found in fruits such as strawberries, pineapples, and tomatoes. Furaneol is known for its sweet, caramel-like aroma and is widely used in the food and beverage industry as a flavoring agent. In recent years, furaneol has gained attention in the scientific community due to its potential health benefits and applications in various fields.

Mechanism of Action

The mechanism of action of furaneol is not fully understood, but it is believed to act on the olfactory receptors in the nose, which are responsible for detecting and interpreting odors. Furaneol is known for its sweet, caramel-like aroma, and it is believed that it activates the olfactory receptors that are responsible for detecting sweet odors.
Biochemical and Physiological Effects:
Furaneol has been shown to have several biochemical and physiological effects. Studies have shown that it has antioxidant properties, which can help protect against oxidative stress and inflammation. It has also been shown to have antimicrobial properties, which can help prevent the growth of harmful bacteria.

Advantages and Limitations for Lab Experiments

Furaneol has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also readily available and relatively inexpensive. However, one limitation of furaneol is that it can be difficult to work with due to its strong aroma, which can interfere with other experiments in the lab.

Future Directions

There are several future directions for research on furaneol. One area of research is in the development of new methods for synthesizing furaneol that are more efficient and environmentally friendly. Another area of research is in the development of new applications for furaneol, such as in the development of new drugs or in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of furaneol and its potential health benefits.

Scientific Research Applications

Furaneol has been the subject of numerous scientific studies due to its potential health benefits and applications in various fields. One of the main areas of research has been in the field of food science, where furaneol is used as a flavoring agent. Studies have shown that furaneol can enhance the flavor of various foods and beverages, including dairy products, baked goods, and alcoholic beverages.

properties

IUPAC Name

3-methoxy-2-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-5(8-2)3-6(7)9-4/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYKKCMTEOYQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC(=O)O1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298614
Record name 4-Methoxy-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-4-methoxy-5-methyl-5H-furan-2-one

CAS RN

69556-71-4
Record name 4-Methoxy-5-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69556-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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